molecular formula C8H10N4S B13335164 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13335164
M. Wt: 194.26 g/mol
InChI Key: PLEYBNULIRWYNC-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized from a thioamide and an α-haloketone, while the pyrazole ring can be formed from a hydrazine derivative and a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the pyrazole and thiazole rings. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structural configuration that incorporates a pyrazole ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. Its molecular formula is C8H10N4SC_8H_{10}N_4S with a molecular weight of approximately 194.26 g/mol.

Structural Characteristics

The compound features a methyl group at the 1-position of the pyrazole ring and a 2-methyl-1,3-thiazol-5-yl group at the 3-position. These structural elements are believed to enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer activity. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Brain cancer
  • Colorectal cancer
  • Renal cancer
  • Prostate cancer
  • Pancreatic cancer
  • Blood cancer

In particular, compounds with the 1H-pyrazole scaffold have demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets, possibly through enzyme inhibition or modulation of signaling pathways involved in cell proliferation and survival.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. The structure activity relationship (SAR) studies highlight that modifications in the thiazole and pyrazole moieties can significantly affect biological activity. For instance, variations in substituents on the thiazole ring may enhance or diminish anticancer efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
1-Methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amino1692284–61–9Similar pyrazole-thiazole structure
5-Methyl-1-(thiazolyl)methyl]-1H-pyrazol–3-amino130496596Contains thiazole but different position
1-Methyl–3-(thiophen–3–yl)–1H–pyrazol–5–amineB1517342Different heterocyclic substitution

The structural uniqueness of 1-Methyl–3-(2-methyl–1,3–thiazol–5–yl)–1H–pyrazol–5–amine may confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of compounds similar to 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amines:

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit various cancer cell lines. For example:

  • A study reported significant cytotoxicity against breast and liver cancer cells at micromolar concentrations .
  • Another investigation indicated that certain derivatives showed comparable efficacy to established anticancer agents like doxorubicin .

In Vivo Studies

Preliminary in vivo studies suggest promising results regarding the compound's ability to reduce tumor growth in animal models. Further research is necessary to establish optimal dosing regimens and evaluate long-term effects.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-thiazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-5-10-4-7(13-5)6-3-8(9)12(2)11-6/h3-4H,9H2,1-2H3

InChI Key

PLEYBNULIRWYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=NN(C(=C2)N)C

Origin of Product

United States

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